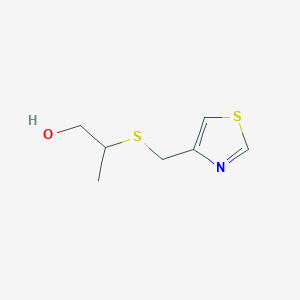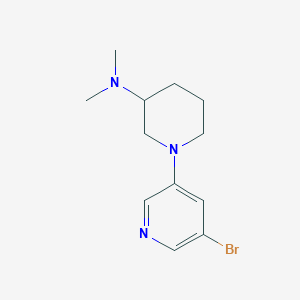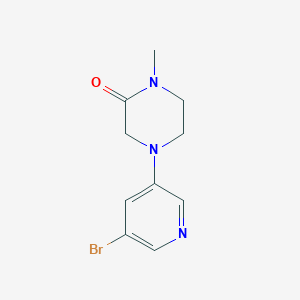
2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring attached to a propanol group via a sulfanyl linkage. Thiazole derivatives have gained significant attention due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate sulfanyl and propanol precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions. The resulting thiazole intermediate is then reacted with a sulfanyl compound and subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
化学反应分析
Types of Reactions: 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
作用机制
The mechanism of action of 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity .
相似化合物的比较
Sulfathiazole: An antimicrobial agent with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 2-(1,3-Thiazol-4-ylmethylsulfanyl)propan-1-ol is unique due to its specific combination of a thiazole ring, sulfanyl linkage, and propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-6(2-9)11-4-7-3-10-5-8-7/h3,5-6,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDORRSFVSZXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)SCC1=CSC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)
![5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)

![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B6647700.png)


![3-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6647726.png)

![3-[3-Hydroxybutyl(methyl)amino]-1-methylpyrazin-2-one](/img/structure/B6647740.png)
![6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6647743.png)
![N-(1-methoxypropan-2-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B6647767.png)
